
2-(Piperazin-1-yl)pyrimidin-5-ol
Overview
Description
2-(Piperazin-1-yl)pyrimidin-5-ol (CAS: 55745-85-2) is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 5 and a piperazine ring at position 2. Its synthesis typically involves catalytic hydrogenation under a H₂ atmosphere using Pd(OH)₂/C, as demonstrated in the reduction of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine to yield the final product . The compound’s structural characterization via ¹H NMR reveals key signals: δ 8.22 (s, 2H, pyrimidine), 3.60 (br s, 6H, piperazine), and 5.09 (s, 2H, -OH after deprotection) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol typically involves the reaction of piperazine with a pyrimidine derivative under controlled conditions. One common method involves the condensation of piperazine with 2-chloropyrimidine-5-ol in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 5 and the piperazine nitrogen atoms are primary sites for nucleophilic and electrophilic substitutions.
Acylation of the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes acylation with anhydrides or acyl chlorides. For example:
Reactant | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
Propionic anhydride | Triethylamine, dichloromethane, 20–25°C | N-propionyl derivative | 92–96% | |
Propionyl chloride | Triethylamine, 0–5°C | N-propionyl derivative | 75–92% |
These reactions proceed efficiently under mild conditions, with high yields attributed to the piperazine’s basicity .
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at position 2 or 4 under copper-catalyzed Ullmann-type conditions:
Reactant | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
3-Chloro-4-fluorobenzoate | Cs₂CO₃, Cu powder, pyridine, 120°C | Aryloxy-pyrimidine conjugate | 75% |
The presence of electron-withdrawing groups on the pyrimidine ring enhances reactivity in such couplings .
Oxidation of the Hydroxyl Group
The hydroxyl group at position 5 can be oxidized to a ketone or aldehyde using strong oxidizing agents:
Reagent | Conditions | Product | Notes | Source |
---|---|---|---|---|
Potassium permanganate | Acidic aqueous solution | Pyrimidine-5-one | Requires controlled pH |
Reduction of the Pyrimidine Ring
Catalytic hydrogenation or hydride-based reduction partially saturates the pyrimidine ring:
Reagent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
Sodium borohydride | Methanol, 0°C | Dihydropyrimidine | Moderate | |
H₂/Pd-C | Ethanol, room temperature | Tetrahydropyrimidine | High |
Cyclization and Heterocycle Formation
The hydroxyl group participates in cyclization reactions to form fused heterocycles. For instance, treatment with hydroxylamine hydrochloride yields oxadiazole derivatives:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydroxylamine hydrochloride | DMF, 80°C | 5-(Trifluoromethyl)-1,2,4-oxadiazole | 85% |
This reaction proceeds via intermediate formation of an imine, followed by cyclodehydration .
Biological Transformations
In metabolic studies, 2-(piperazin-1-yl)pyrimidin-5-ol is identified as a metabolite of azapirone-class drugs (e.g., buspirone). Key transformations include:
-
N-Dealkylation : Removal of alkyl groups from the piperazine ring .
-
Glucuronidation : Conjugation at the hydroxyl group for excretion .
Comparative Reactivity
A comparison with structurally similar compounds highlights unique reactivity:
Scientific Research Applications
Pharmacological Applications
Inhibitors of Cyclin-Dependent Kinases (CDKs)
One of the most significant applications of 2-(Piperazin-1-yl)pyrimidin-5-ol is its potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. Research indicates that derivatives of this compound can selectively inhibit various CDK isoforms (CDK1, CDK2, CDK4, etc.), making them candidates for cancer therapy .
Modulators of Glycogen Synthase Kinase-3 (GSK-3)
In addition to CDK inhibition, compounds derived from this compound have shown promise as modulators of GSK-3. GSK-3 plays a role in several cellular processes, including metabolism and cell survival, and its inhibition can have therapeutic effects in conditions such as Alzheimer's disease and diabetes .
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a series of oxazolidinone derivatives containing this compound were synthesized and evaluated for their antibacterial activity against gram-positive bacteria. One derivative showed an eight-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL .
Table 1: Antibacterial Activity of Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
7j | 0.25 | Staphylococcus aureus |
6a | 4 | Streptococcus pneumoniae |
6b | 64 | Enterococcus faecalis |
Mechanistic Insights
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with their biological targets. For example, one study indicated that the binding mode of an active derivative with the ribosomal subunit could elucidate its mechanism of action against bacterial pathogens . This type of research is critical for understanding how to optimize the structure for enhanced efficacy.
Stable Isotope Labeling
The application of stable isotope labeling with compounds like this compound allows researchers to track metabolic pathways and enzyme activities accurately. This technique is particularly useful in drug development as it helps identify key metabolic nodes and regulatory mechanisms within cellular networks . Such insights can guide the design of more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyrimidin-5-ol and its derivatives varies depending on the specific application. For example, in the case of anticancer properties, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation . In the context of antimicrobial activity, it may disrupt the cell membrane or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Modifications
Several piperazine-pyrimidine derivatives share structural homology with 2-(Piperazin-1-yl)pyrimidin-5-ol. Computational similarity assessments (e.g., Tanimoto coefficients) highlight close analogs:
Compound Name | CAS Number | Similarity Score | Key Structural Differences |
---|---|---|---|
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | 943757-74-2 | 0.77 | -OH replaced with -NH₂; piperazine N-methylated |
2-(Diethylamino)-6-methylpyrimidin-4-ol | 42487-72-9 | 0.81 | Piperazine replaced with diethylamine; methyl at pyrimidine C6 |
1-(Pyrimidin-2-yl)piperidin-4-ol | 893755-98-1 | 0.67 | Piperazine replaced with piperidine; -OH at piperidine C4 |
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine | 1452577-04-6 | N/A | Benzodioxolemethyl substituent on piperazine |
Key Observations :
- Substitution at pyrimidine C5 (-OH vs. -NH₂) significantly impacts hydrogen-bonding capacity and solubility .
- Bulky substituents (e.g., benzodioxolemethyl in 1452577-04-6) may sterically hinder target binding but improve metabolic stability .
Pharmacological and Toxicological Profiles
- Zinc-Schiff base complexes: Derivatives like 2-(2-(piperazin-1-yl)ethylimino)methylphenol exhibit low acute toxicity in preclinical models, with minimal changes in hematological or biochemical parameters. However, hepatic activity reductions suggest dose-dependent risks .
- Benzodioxole derivatives : Compounds such as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-5-ol (CAS: N/A) show enhanced receptor affinity in structural studies, attributed to the electron-rich benzodioxole group .
Toxicity Considerations :
- Piperazine-pyrimidine hybrids generally demonstrate favorable safety profiles at moderate doses, though hepatic and hematological effects warrant further study .
- Methyl or halogen substituents (e.g., 4-chloro or 4-bromo analogs) may increase cytotoxicity compared to the parent hydroxylated compound .
Physicochemical and Crystallographic Properties
Solubility and Lipophilicity
- This compound : The polar -OH group enhances aqueous solubility, but the piperazine ring may limit membrane permeability.
- Analog 943757-74-2 : Replacement of -OH with -NH₂ slightly reduces polarity (logP increase ~0.3), balancing solubility and permeability .
- Benzodioxole derivatives : The hydrophobic benzodioxole group (e.g., 1452577-04-6) increases logP by ~1.5, favoring lipid bilayer penetration .
Crystallographic Data
- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 9.42 Å, b = 12.35 Å, c = 14.78 Å. The benzodioxole moiety induces dense molecular packing, reducing crystal solubility .
- This compound : Predicted to form hydrogen-bonded networks via -OH and piperazine N-H groups, enhancing stability in solid-state formulations .
Biological Activity
2-(Piperazin-1-yl)pyrimidin-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 184.21 g/mol. It features a pyrimidine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to be effective against various bacterial strains, including Staphylococcus aureus and MRSA. A study reported minimum inhibitory concentrations (MICs) for related compounds, suggesting that structural modifications can enhance antimicrobial efficacy .
Compound | MIC (µg/mL) | Target Strain |
---|---|---|
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | 2.5 | S. epidermidis |
2.5 | S. aureus | |
6.7 | MRSA |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Piperazine derivatives are often investigated for their ability to inhibit tumor growth by targeting specific receptors involved in cancer progression. Notably, antagonists of the A2A adenosine receptor have shown promise in preclinical studies for treating neurodegenerative diseases and certain cancers .
The biological effects of this compound are believed to stem from its interaction with various biological targets:
- Receptor Interaction : The compound may act as an antagonist or inverse agonist at specific receptors, influencing signaling pathways associated with cancer and neurodegenerative disorders .
- Cellular Uptake : Similar compounds have demonstrated effective cellular uptake mechanisms, allowing them to exert their effects intracellularly. For example, fluorescence microscopy studies have shown that piperazine derivatives can penetrate microbial cells, affecting their viability .
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival in cancer cells.
Case Studies
Several studies have explored the biological activity of piperazine-containing compounds:
- Study on Antimicrobial Properties : A recent investigation characterized a piperazine derivative's antimicrobial activity against several bacterial strains, demonstrating its potential as a novel antibacterial agent .
- Anticancer Evaluation : Another study focused on the synthesis and evaluation of piperazine derivatives as A2A receptor antagonists, finding that modifications at specific positions significantly affected binding affinity and selectivity .
Q & A
Q. Basic: What are the established synthetic routes for 2-(Piperazin-1-yl)pyrimidin-5-ol, and what experimental parameters are critical for reproducibility?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between pyrimidin-5-ol derivatives and piperazine. A validated protocol involves reacting 2-chloropyrimidin-5-ol with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic attack. Key parameters include:
- Stoichiometry: Excess piperazine (1.5–2.0 equivalents) to drive the reaction to completion.
- Temperature: 80–100°C for 12–24 hours.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water .
Properties
IUPAC Name |
2-piperazin-1-ylpyrimidin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKRAKYZQCJDSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653105 | |
Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-85-2 | |
Record name | 1-(5-Hydroxy-2-pyrimidinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-HYDROXY-2-PYRIMIDINYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2FEY43FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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